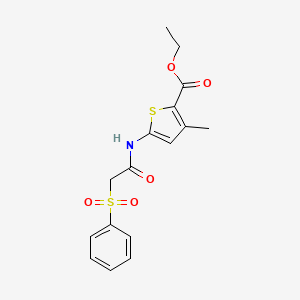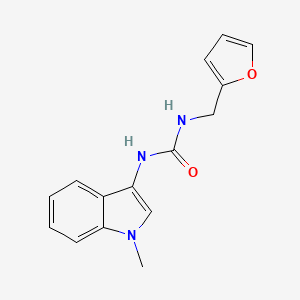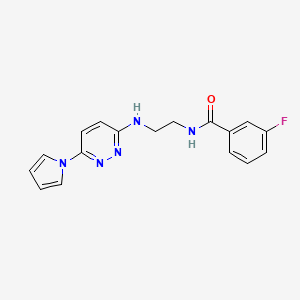![molecular formula C16H9ClN4O7S2 B2501374 2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide CAS No. 349615-36-7](/img/structure/B2501374.png)
2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide" is a derivative of benzamide with potential biological activities. The presence of the thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a common feature in compounds with a wide range of biological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties . The nitro groups and chloro substituents on the aromatic rings may contribute to the compound's reactivity and biological activity.
Synthesis Analysis
The synthesis of related N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives involves multiple steps, starting from benzamides and proceeding through various intermediates such as benzimidoyl thioureas and benzothiazoles . The synthesis of thiazole derivatives typically involves the reaction of benzoyl chloride with hydrazine, followed by further functionalization . The synthesis of these compounds is designed to explore their potential as antidiabetic and antimicrobial agents.
Molecular Structure Analysis
The molecular structure of these benzamide derivatives is characterized by the presence of multiple functional groups that can interact with biological targets. The docking and molecular dynamic simulations conducted on these compounds suggest that they can form stable complexes with enzymes such as α-glucosidase and α-amylase, which are relevant to antidiabetic action . The stability of these complexes is indicated by the reasonable dock scores and the root-mean-square deviation (RMSD) during simulations .
Chemical Reactions Analysis
The reactivity of related compounds, such as 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, has been studied, showing that they can undergo ring opening to produce intermediates that react with nucleophiles to form esters or amides . These reactions can lead to the formation of various heterocyclic compounds, including N-substituted indole-2-thiols and benzo[b]thiophenes . The reactivity of these compounds is influenced by the presence of electron-withdrawing nitro groups and the chloro substituent, which can participate in nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these benzamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and the chloro substituent can affect the electron density of the aromatic rings, potentially impacting the compound's solubility, stability, and reactivity. The antimicrobial activity of these compounds has been confirmed against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger . The antidiabetic potential of these compounds has been evaluated in vitro, with some derivatives showing potent inhibitory activity against α-glucosidase and α-amylase enzymes .
科学的研究の応用
Synthesis and Polymer Research
- Development of Soluble Thermally Stable Polymers: Research by Mehdipour‐Ataei and Hatami (2007) introduced a novel diamine monomer integrating sulfone, sulfide, and amide units, showcasing its utility in creating polyimides with exceptional thermal stability and solubility. This work highlights the potential of incorporating complex benzamide derivatives into polymer synthesis for advanced material applications (Mehdipour‐Ataei & Hatami, 2007).
Heterocyclic Compound Synthesis
- Innovations in Thiadiazoloquinazolinone Derivatives: Shlenev et al. (2017) explored the synthesis of new nitro and sulfonamide derivatives of thiadiazoloquinazolinone, using 2-halobenzoyl chlorides. This study provides a foundation for developing compounds with potential biological or material applications, demonstrating the versatility of halobenzoyl chlorides in heterocyclic chemistry (Shlenev et al., 2017).
Antimicrobial Activity
- Antimicrobial Derivatives of Benzamide: Patel et al. (2011) focused on the synthesis of benzamide derivatives showing antimicrobial properties. This research signifies the importance of structural modifications in benzamides for enhancing biological activities, including antimicrobial effects (Patel et al., 2011).
Carbonic Anhydrase Inhibitors
- Metal Complexes of Heterocyclic Sulfonamide: Büyükkıdan et al. (2013) synthesized metal complexes of a heterocyclic sulfonamide derivative, demonstrating strong inhibition against human carbonic anhydrase enzymes. This study underscores the potential of heterocyclic benzamides in developing enzyme inhibitors for therapeutic applications (Büyükkıdan et al., 2013).
Novel Synthesis Approaches
- Base-Induced Transformation in Thiadiazole Synthesis: Androsov (2008) described a method for transforming 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole into 1,1-dialkylindolium-2-thiolates, showcasing innovative pathways for synthesizing heterocyclic compounds. This methodology opens up new avenues for the synthesis of compounds with potential biological or material applications (Androsov, 2008).
Safety And Hazards
特性
IUPAC Name |
2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4O7S2/c17-13-6-3-10(21(25)26)7-12(13)15(22)19-16-18-8-14(29-16)30(27,28)11-4-1-9(2-5-11)20(23)24/h1-8H,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQMWIKMLYOSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

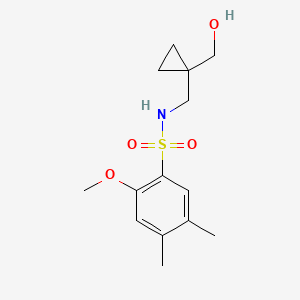
![8-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501295.png)
![[(3-Cyanophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2501297.png)
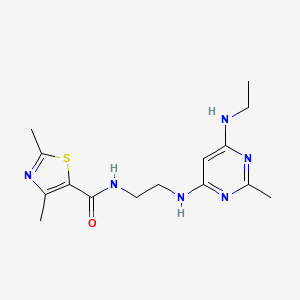
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2501302.png)
![N-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501303.png)
![N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide](/img/structure/B2501305.png)
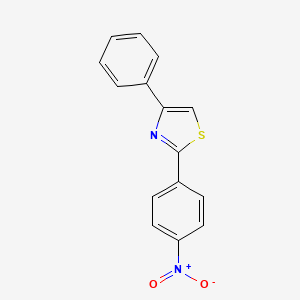
![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2501307.png)
![(3-(pyridin-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2501308.png)
![Tert-butyl (8R)-8-amino-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2501311.png)
